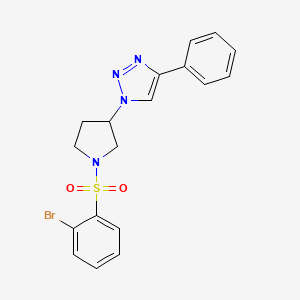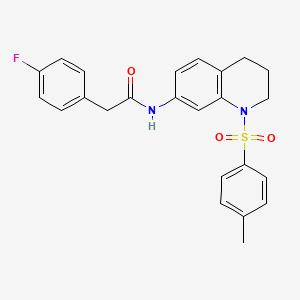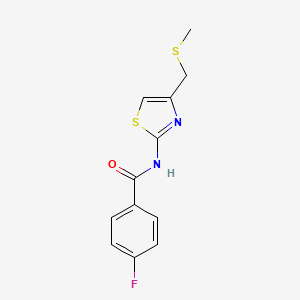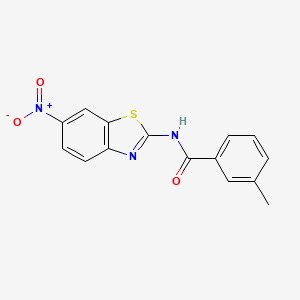
1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifaceted molecule that incorporates several functional groups and structural motifs, such as a sulfonyl group, a pyrrolidinyl moiety, and a 1,2,3-triazole ring. These structural elements are known to contribute to a wide range of biological activities, making the compound a potential candidate for pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds involves the formation of 1-sulfonyl 1,2,3-triazoles, which can be further manipulated to create a variety of structures. For instance, 1-sulfonyl 1,2,3-triazoles have been used to synthesize 3-pyrrolin-2-ones through a rhodium-catalyzed transannulation with ketene silyl acetal, offering a novel route to biologically interesting compounds . Additionally, nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles have been employed to produce substituted pyrroles, a process that involves the extrusion of molecular nitrogen and the insertion of alkynes .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, DEPT, COSY, HMQC, FT-IR, HRMS, and elemental analysis . Single crystal X-ray diffraction studies have been performed to determine the stereochemistry of these compounds, and density functional theory (DFT) has been used to obtain optimized geometries and estimate global reactivity parameters from frontier molecular orbitals .
Chemical Reactions Analysis
The chemical reactivity of related 1,2,3-triazole derivatives has been explored through the synthesis of polysubstituted pyrrolidines. The use of click chemistry in the presence of sodium ascorbate and copper (II) sulfate pentahydrate has been shown to yield these derivatives in excellent yields, indicating the versatility of 1,2,3-triazoles in constructing complex molecules . Furthermore, the reactivity of 1-sulfonyl-1,2,3-triazoles with allenes in the presence of a nickel(0) catalyst has been demonstrated to produce polysubstituted pyrroles through a series of reactions including double bond transposition and Alder-ene reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing insights into their reactivity and potential applications. For example, the acid dissociation constants of pyrrolidine-triazole derivatives have been determined using potentiometric titration, which is crucial for understanding their behavior in biological systems . The anti-proliferative activities of these compounds against human prostate cancer cells have also been evaluated, with some showing significant potential in reducing cell proliferation . Drug-likeness model scores have been calculated to support the experimental results, further highlighting the therapeutic relevance of these molecules .
Scientific Research Applications
Inhibitors and Synthesis
- A study by Jiang & Hansen (2011) found that certain 1,2,3-triazoles, similar to the compound , can act as potent inhibitors against caspase-3, indicating potential for therapeutic applications.
- El-Sayed (2006) discusses the synthesis of 1,2,4-triazole derivatives, demonstrating the chemical versatility and potential for creating biologically active heterocycles.
Antibacterial Activity
- A paper by Kaushik et al. (2020) highlights the synthesis of sulfonamide containing 1,2,3-triazoles that exhibit significant antibacterial activity, implying potential medical applications for similar compounds.
Synthesis Techniques and Biological Activity
- Sreerama et al. (2020) describe a one-pot procedure for synthesizing novel 1,2,3-triazole derivatives with notable in vitro antibacterial and free radical scavenging activity.
- Yoo (2015) discusses the development of azomethine ylide from 1-sulfonyl-1,2,3-triazole, opening new avenues in organic synthesis.
Novel Chemical Reactions
- Miura et al. (2013) focus on the reaction of 1-sulfonyl-1,2,3-triazoles with allenes, leading to the synthesis of polysubstituted pyrroles, showcasing the compound's versatility in chemical reactions.
Catalysis and Molecular Transformation
- The study by Senoo et al. (2016) presents a rhodium-catalyzed intramolecular C-H bond activation with triazoles, further illustrating the potential of these compounds in catalytic processes.
Alkyne Insertion Reactions
- Research by Miura, Yamauchi, & Murakami (2009) highlights the nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles, revealing another aspect of chemical reactivity.
properties
IUPAC Name |
1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c19-16-8-4-5-9-18(16)26(24,25)22-11-10-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFJHGIRLDUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)
![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)
![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)



![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)
![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)
![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)


![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)
![ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B3013637.png)